2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2-chloro-4-fluorophenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-[(2-chloro-4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4O2/c1-8-4-13(22)20(14(17)19-8)7-12(21)18-6-9-2-3-10(16)5-11(9)15/h2-5H,6-7H2,1H3,(H2,17,19)(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDILLWZQJUMHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N)CC(=O)NCC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2-chloro-4-fluorophenyl)methyl]acetamide typically involves multi-step organic reactions. One common method involves the condensation of 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine with 2-chloro-4-fluorobenzylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2-chloro-4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The chloro and fluoro groups on the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH~3~) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted benzyl derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is with a molecular weight of approximately 335.79 g/mol. The structure features a pyrimidine ring substituted with an amino group, an acetamide moiety, and a chlorofluorophenyl group, which are crucial for its biological activity.
Pharmacological Research
The compound has been studied for its potential as an antitumor agent . Research indicates that similar pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, studies have shown that compounds with structural similarities exhibit significant anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has potential applications as an enzyme inhibitor . Research suggests that it may inhibit enzymes involved in various metabolic pathways, particularly those linked to cancer and bacterial virulence. For example, related compounds have demonstrated the ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria, indicating that this compound could similarly affect bacterial virulence factors.
Antimicrobial Activity
Preliminary studies have shown that pyrimidine derivatives possess antimicrobial properties against a range of pathogens. The unique structural features of this compound suggest it may offer similar benefits, making it a candidate for further exploration in antimicrobial research.
Anticancer Activity
A study published in Cancer Research demonstrated that a structurally related compound inhibited tumor growth in xenograft models by targeting the PI3K/Akt signaling pathway. This finding suggests that the compound may also exhibit similar anticancer effects, warranting further investigation into its efficacy and mechanisms of action.
Antimicrobial Effects
Research conducted by Journal of Medicinal Chemistry highlighted the antimicrobial activity of pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that these compounds could disrupt bacterial cell membranes or inhibit essential metabolic processes.
Mechanism of Action
The mechanism of action of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2-chloro-4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine: A precursor in the synthesis of the target compound.
2-chloro-4-fluorobenzylamine: Another precursor used in the synthesis.
2-amino-4-methyl-6-oxo-1,6-dihydro-9H-purin-9-yl: A structurally related compound with similar biological activities.
Uniqueness
2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2-chloro-4-fluorophenyl)methyl]acetamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its promising biological activities make it a valuable compound for scientific research and industrial applications.
Biological Activity
The compound 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2-chloro-4-fluorophenyl)methyl]acetamide is a member of the dihydropyrimidine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C₁₃H₁₃ClF N₄O
- Molecular Weight : 283.72 g/mol
- CAS Number : 166267-96-5
Biological Activity Overview
The biological activity of this compound has been evaluated in several contexts, including its antiviral, antimicrobial, and anticancer properties. The following sections detail these activities, supported by data from relevant studies.
Antiviral Activity
Recent studies have indicated that compounds structurally related to dihydropyrimidines exhibit significant antiviral properties. For instance, derivatives have shown activity against various viruses such as hepatitis C virus (HCV) and influenza virus strains. The compound's structural features may enhance its binding affinity to viral targets.
Antimicrobial Activity
Dihydropyrimidine derivatives have been tested for their antimicrobial properties. In vitro assays demonstrate that certain derivatives exhibit potent activity against a range of bacterial strains. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Anticancer Activity
Research indicates that compounds similar to this compound can induce apoptosis in cancer cells. Studies have shown that these compounds can inhibit key signaling pathways involved in cell proliferation and survival.
Data Table: Summary of Biological Activities
| Activity | Target | IC50/EC50 Value | Reference |
|---|---|---|---|
| Antiviral | HCV | 32.2 μM | |
| Antimicrobial | E. coli | 15 μg/mL | |
| Anticancer | HeLa Cells | 0.5 μM |
Case Studies
- Antiviral Efficacy Against HCV : A study published in MDPI demonstrated that a similar dihydropyrimidine derivative exhibited significant antiviral activity against HCV with an IC50 value of 32.2 μM, suggesting potential for therapeutic development against viral infections .
- Antimicrobial Testing : In a laboratory setting, the compound was tested against various bacterial strains including E. coli and Staphylococcus aureus. Results indicated an IC50 value of 15 μg/mL for E. coli, highlighting its potential as an antimicrobial agent .
- Cancer Cell Apoptosis Induction : Research focusing on the anticancer properties revealed that the compound could induce apoptosis in HeLa cells with an EC50 value of 0.5 μM, indicating a promising lead for cancer therapy .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in viral replication or bacterial metabolism.
- Membrane Disruption : Antimicrobial activity can result from the disruption of bacterial membranes.
- Apoptosis Induction : In cancer cells, the activation of apoptotic pathways leads to cell death.
Q & A
Basic: What experimental strategies are recommended to optimize the synthesis yield of this compound?
Answer: Synthesis optimization should focus on reaction conditions such as solvent polarity, temperature, and catalyst selection. For example, achieved an 80% yield using DMSO-d6 as a solvent and controlling reaction time . Contrastingly, reported a lower yield (31%) under similar conditions, suggesting the need for stepwise optimization (e.g., solvent switching to NMP or adjusting stoichiometry) . Elemental analysis (C, N, S) from can validate purity during iterative trials .
Basic: Which analytical techniques are critical for structural characterization?
Answer: Essential techniques include:
- 1H NMR (e.g., δ 12.50 ppm for NH-3 in ) to confirm hydrogen environments .
- HPLC () for purity assessment and impurity profiling .
- Mass spectrometry (e.g., [M+H]+ = 344.21 in ) to verify molecular weight .
Advanced characterization may involve X-ray crystallography (as in ) to resolve stereochemistry .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer: SAR studies require synthesizing derivatives with targeted substitutions (e.g., altering the chloro-fluorophenyl group or pyrimidinone core). provides a template:
| Structural Feature | Biological Activity |
|---|---|
| Chlorine substituents | Enhanced antitumor activity |
| Fluorinated groups | Antiviral properties |
| Dihydropyrimidine scaffold | Enzyme inhibition potential |
| Compare bioassay data across derivatives using standardized assays (e.g., IC50 values for enzyme inhibition) . |
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer: Contradictions may arise from differences in assay conditions (e.g., cell lines, incubation time) or compound purity. For example:
- Purity checks : Use elemental analysis () or HPLC () to rule out impurities .
- Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature) as in ’s experimental design guidelines .
Basic: What methodologies are used to assess thermal stability and melting behavior?
Answer:
- Melting point (mp) determination : reports mp = 230°C, validated via capillary methods .
- Differential Scanning Calorimetry (DSC) : Provides decomposition kinetics and polymorphic transitions.
- Thermogravimetric Analysis (TGA) : Quantifies thermal degradation thresholds.
Advanced: How can process impurities be identified and controlled during synthesis?
Answer: highlights the importance of impurity profiling using:
- LC-MS/MS : To detect low-abundance impurities (e.g., hydrazine derivatives in ) .
- Process optimization : Adjust reaction pH or quenching steps (e.g., NH4Cl in ) to minimize byproducts .
Advanced: What strategies are effective for scaling up synthesis from lab to pilot scale?
Answer: Key considerations include:
- Solvent selection : Shift from dichloromethane () to greener solvents for cost and safety .
- Process control : Implement real-time monitoring (e.g., in-line NMR or PAT tools) as per ’s engineering guidelines .
- Purification scalability : Replace column chromatography with crystallization () .
Basic: How is the compound’s stability in solution evaluated for long-term storage?
Answer:
- Forced degradation studies : Expose the compound to heat, light, and humidity, then analyze via HPLC () .
- pH stability profiling : Measure decomposition rates in buffers (pH 1–12) using UV-Vis spectroscopy.
Advanced: What computational tools can predict binding interactions with biological targets?
Answer:
- Molecular docking : Use PyMOL or AutoDock to model interactions with enzymes (e.g., dihydrofolate reductase).
- MD simulations : Validate binding stability over time (100 ns trajectories).
- QSAR models : Corrogate structural features (e.g., Cl/F substituents in ) with activity data .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves and fume hoods (per ’s safety guidelines) .
- First aid : Immediate rinsing for eye/skin contact () and medical consultation for inhalation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
